molecular formula C8H9NO3 B1603545 6-Methoxybenzo[d][1,3]dioxol-4-amine CAS No. 401811-81-2

6-Methoxybenzo[d][1,3]dioxol-4-amine

Cat. No.: B1603545
CAS No.: 401811-81-2
M. Wt: 167.16 g/mol
InChI Key: GZZUZOJGSXXWIS-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d][1,3]dioxol-4-amine is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by a methoxy group attached to a benzo[d][1,3]dioxole ring, which is further substituted with an amine group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzo[d][1,3]dioxol-4-amine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-methoxy-1,3-benzodioxole.

    Nitration: The starting material undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[d][1,3]dioxol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at the methoxy or amine positions.

Scientific Research Applications

6-Methoxybenzo[d][1,3]dioxol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[d][1,3]dioxol-4-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxybenzo[d][1,3]dioxole: Lacks the amine group, making it less reactive in certain chemical reactions.

    4-Aminobenzo[d][1,3]dioxole: Lacks the methoxy group, which affects its hydrophobic interactions and biological activity.

Uniqueness

6-Methoxybenzo[d][1,3]dioxol-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications.

Properties

IUPAC Name

6-methoxy-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-10-5-2-6(9)8-7(3-5)11-4-12-8/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUZOJGSXXWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620347
Record name 6-Methoxy-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401811-81-2
Record name 6-Methoxy-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxybenzo[d][1,3]dioxol-4-amine
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Reactant of Route 5
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Reactant of Route 6
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